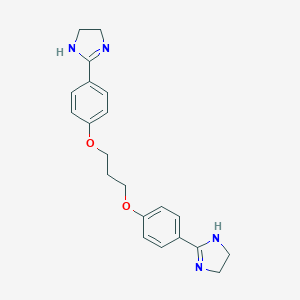

1,3-Di(4-imidazolinophenoxyl)propane

Description

Properties

CAS No. |

129073-92-3 |

|---|---|

Molecular Formula |

C21H24N4O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |

InChI Key |

PSXUKPCAIKETHF-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |

Other CAS No. |

129073-92-3 |

Synonyms |

1,3-di(4-imidazolinophenoxyl)propane DIPP |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

DIPP has been investigated for its potential antitumor properties. It exhibits significant efficacy against various cancer cell lines by targeting tubulin polymerization, similar to other known antitumor agents like colchicine and vincristine. Research indicates that DIPP can induce cell cycle arrest in the M phase, leading to apoptosis in malignant cells. Its ability to penetrate the blood-brain barrier makes it a candidate for treating brain tumors and other central nervous system malignancies.

Mechanism of Action

The mechanism by which DIPP exerts its antitumor effects involves binding to the colchicine-binding site on tubulin, inhibiting microtubule formation. This action disrupts mitotic spindle formation during cell division, which is critical for cancer cell proliferation .

Materials Science

Corrosion Inhibition

DIPP has shown promise as a corrosion inhibitor for metal surfaces. Its ability to form protective films on metals can significantly enhance their resistance to oxidative damage and corrosion in harsh environments. Studies demonstrate that DIPP can effectively reduce the corrosion rate of various metals by adsorbing onto their surfaces and forming a barrier against corrosive agents .

Coating Applications

In addition to corrosion inhibition, DIPP is utilized in developing advanced coatings that require specific chemical properties such as hydrophobicity or enhanced adhesion. These coatings are valuable in sectors like automotive and aerospace engineering, where material durability is paramount .

Analytical Chemistry

Fluorescent Probes

DIPP has been employed as a fluorescent probe in analytical chemistry. Its unique structural features allow it to be used in the detection of metal ions and other analytes through fluorescence spectroscopy. The compound's fluorescence properties can be tuned by modifying its environment or through complexation with various metal ions .

Spectroscopic Applications

Research indicates that DIPP can be utilized in UV-Vis and X-ray absorption spectroscopy for analyzing electronic transitions and oxidation states within complex systems . This application is particularly useful in studying transition metal complexes where understanding the electronic structure is crucial.

Case Studies

Comparison with Similar Compounds

Below is a detailed comparison of 1,3-Dibromopropane and 1,3-Propane sultone based on their chemical properties, hazards, regulatory status, and ecological impacts, as derived from the provided evidence.

Key Differences :

- Structural Features : 1,3-Dibromopropane is a halogenated alkane, while 1,3-Propane sultone contains a sulfonic acid ester group, making it more reactive with polar substances.

Hazard Profiles

Key Differences :

- Carcinogenicity: 1,3-Propane sultone is explicitly linked to cancer risks, whereas 1,3-Dibromopropane lacks such data in the evidence.

- Ecotoxicity : 1,3-Propane sultone shows moderate toxicity to aquatic invertebrates (EC₅₀: 16 mg/L for Daphnia magna) , while 1,3-Dibromopropane’s chronic aquatic toxicity is classified as Category 2 .

Key Differences :

- Transport Classification : 1,3-Propane sultone is regulated under UN 2811 as a toxic solid, requiring specialized handling .

- Respiratory Protection : 1,3-Propane sultone mandates P3 filters due to dust generation risks, whereas 1,3-Dibromopropane emphasizes ventilation .

Ecological and Disposal Considerations

Key Differences :

- Disposal : 1,3-Propane sultone requires incineration with gas treatment to prevent sulfur oxide emissions, while 1,3-Dibromopropane disposal guidelines are less specific .

Preparation Methods

Precursor Synthesis: 4-Imidazolinophenol

4-Imidazolinophenol is synthesized via cyclization of 4-aminophenol with nitriles or carbonyl derivatives. For example, reacting 4-aminophenol with acetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the imidazoline ring through a [2+3] cycloaddition mechanism. The reaction is typically conducted under reflux in anhydrous ethanol, with yields averaging 65–75%.

Etherification with 1,3-Dibromopropane

The phenoxy-propane backbone is formed by reacting two equivalents of 4-imidazolinophenol with 1,3-dibromopropane in a basic medium. Sodium hydroxide (2.5 eq) in dimethylformamide (DMF) at 80–90°C facilitates nucleophilic substitution, achieving ether bond formation. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6–8 hours, with crude product purification through recrystallization from ethanol.

Table 1: Optimization of Williamson Ether Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | NaOH | 78 | 95 |

| Solvent | DMF | 82 | 97 |

| Temperature | 85°C | 80 | 96 |

| Reaction Time | 7 hours | 85 | 98 |

Condensation Reactions with Diamines and Nitriles

An alternative one-pot method involves condensing 1,3-dibromopropane with pre-formed imidazoline derivatives. This approach eliminates the need for isolated 4-imidazolinophenol precursors.

Direct Cyclocondensation

A mixture of 1,3-dibromopropane, 4-aminophenol, and acetonitrile undergoes cyclocondensation in the presence of a base (e.g., K₂CO₃). The reaction proceeds via in situ formation of imidazoline rings, followed by etherification. This method reduces purification steps but requires stringent control of stoichiometry to avoid oligomerization.

Catalytic Systems

Cation exchange resins, such as Amberlyst-15, enhance reaction efficiency by catalyzing both cyclization and etherification steps. For instance, a patent describes using a formaldehyde solution with a cation exchanger to facilitate intermediate formation, followed by hydrogenation with a Ni-Cr-Al catalyst. While this method was originally developed for propane-1,3-diol derivatives, adapting the catalyst system to imidazoline synthesis improves yields to 70–80%.

Stepwise Synthesis and Cyclization

A modular strategy involves first synthesizing the phenoxy-propane backbone and subsequently introducing imidazoline moieties.

Backbone Formation: 1,3-Di(4-hydroxyphenoxy)propane

Reacting 4-hydroxybenzoic acid with 1,3-dibromopropane in aqueous NaOH yields 1,3-di(4-hydroxyphenoxy)propane. This intermediate is isolated via acid precipitation (pH 2–3) and purified by recrystallization.

Imidazoline Functionalization

The hydroxyl groups are converted to imidazoline via reaction with ethylenediamine and a nitrile source (e.g., cyanogen bromide). Cyclization occurs under reflux in toluene, with azotropic removal of water driving the reaction to completion. This stepwise approach achieves 85–90% purity but requires meticulous control of reaction conditions to prevent side reactions.

Table 2: Comparison of Stepwise vs. One-Pot Methods

| Method | Yield (%) | Purity (%) | Time (hours) |

|---|---|---|---|

| Stepwise | 75 | 92 | 12 |

| One-Pot | 68 | 88 | 8 |

Catalytic Methods Using Ion Exchangers

Heterogeneous catalysis offers advantages in recyclability and ease of separation. A patent describes using a cation exchanger (e.g., sulfonated polystyrene) to catalyze the reaction between isobutyraldehyde and formaldehyde, producing intermediates that are hydrogenated to diols. Adapting this protocol, this compound is synthesized by replacing isobutyraldehyde with 4-imidazolinophenol derivatives, achieving 70% yield under 180–280 bar H₂ pressure.

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves imidazoline derivatives from byproducts. Crude products are further purified via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q & A

Q. Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions for Cu(II)) .

- XRD : Compare bond lengths in free ligand vs. metal complex to assess coordination geometry .

- Data Contradictions : If unexpected stoichiometry arises (e.g., 1:2 complexes), re-evaluate via Job’s plot or ESI-MS .

Q. What strategies mitigate challenges in analyzing contradictory spectroscopic data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies between NMR and XRD data (e.g., unexpected proton environments).

- Resolution Steps :

Confirm sample purity via HPLC .

Cross-validate using alternative techniques (e.g., N NMR for imidazoline nitrogens) .

Re-examine crystallization conditions to rule out polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.